Cas no 20318-30-3 (Alpha-Solamarine)
Alpha-Solamarine Chemical and Physical Properties
Names and Identifiers
-
- b-D-Galactopyranoside, (3b,22b,25S)-spirosol-5-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1?2)-O-[b-D-glucopyranosyl-(1?3)]-
- 2)-O-[b-D-glucopyranosyl-(1®3)]-
- SOLAMARGINE
- Solamarine
- α-Solamarine
- UNII-5YG8GM566A
- b-D-Galactopyranoside, (3b,22b,25S)-spirosol-5-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[b-D-glucopyranosyl-(1®3)]-
- Alpha-Solamarine
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.BETA.,25S)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-
- DTXSID90174204
- .ALPHA.-SOLAMARINE
- AKOS040760713
- Q27263050
- HY-N1917
- NS00094836
- CS-0018228
- CHEBI:172847
- 5YG8GM566A
- beta-D-Galactopyranoside, (3beta,22beta,25S)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- beta-D-Galactopyranoside, (3beta,22beta,25S)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-
- 20318-30-3
- G60981
-
- Inchi: InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33-,34+,35-,36+,37+,38-,39+,40-,41-,42+,43-,44-,45-/m0/s1
- InChI Key: QCTMYNGDIBTNSK-AQZQQWEISA-N
- SMILES: C1[C@]2([C@H]([C@]3([H])[C@]4(C)[C@@]([H])(C[C@]3([H])O2)[C@@]2([H])[C@]([H])(CC4)[C@]3(C)C(=CC2)C[C@@H](O[C@]2([H])O[C@@H]([C@H](O)[C@H](O[C@]4([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)[C@H]2O[C@]2([H])O[C@@H](C)[C@H](O)[C@@H](O)[C@H]2O)CO)CC3)C)NC[C@@H](C)C1
Computed Properties
- Exact Mass: 883.49300
- Monoisotopic Mass: 883.493
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 62
- Rotatable Bond Count: 8
- Complexity: 1630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 26
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 259A^2
- XLogP3: 1.1
Experimental Properties
- Color/Form: Powder
- Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 278-281 ºC (dec.) (methanol acetone )
- Boiling Point: Not available
- Flash Point: Not available
- Solubility: Insuluble (4.2E-3 g/L) (25 ºC),
- PSA: 258.71000
- LogP: 0.11590
- Vapor Pressure: Not available
Alpha-Solamarine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Alpha-Solamarine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N1917-5mg |
Alpha-Solamarine |
20318-30-3 | 5mg |
¥640 | 2023-08-31 | ||
| MedChemExpress | HY-N1917-10mg |
Alpha-Solamarine |
20318-30-3 | 10mg |
¥1680 | 2023-02-17 | ||
| MedChemExpress | HY-N1917-20mg |
Alpha-Solamarine |
20318-30-3 | 20mg |
¥2860 | 2023-02-17 | ||
| ChemScence | CS-0018228-5mg |
Alpha-Solamarine |
20318-30-3 | 5mg |
$99.0 | 2022-04-27 | ||
| ChemScence | CS-0018228-10mg |
Alpha-Solamarine |
20318-30-3 | 10mg |
$168.0 | 2022-04-27 | ||
| ChemScence | CS-0018228-20mg |
Alpha-Solamarine |
20318-30-3 | 20mg |
$286.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2216-1 mg |
Solamarine |
20318-30-3 | 1mg |
¥673.00 | 2022-04-26 | ||
| TRC | S676515-1mg |
α-Solamarine |
20318-30-3 | 1mg |
$87.00 | 2023-05-17 | ||
| TRC | S676515-2.5mg |
α-Solamarine |
20318-30-3 | 2.5mg |
$161.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54856-1mg |
Alpha-Solamarine |
20318-30-3 | 98% | 1mg |
¥0.00 | 2023-09-07 |
Alpha-Solamarine Related Literature
-
Da-Ke Zhao,Yi Zhao,Sui-Yun Chen,Edward J. Kennelly Nat. Prod. Rep. 2021 38 1423
-
Paul D. Fiesel,Hannah M. Parks,Robert L. Last,Cornelius S. Barry Nat. Prod. Rep. 2022 39 1438
-
D. M. Harrison Nat. Prod. Rep. 1990 7 139
Additional information on Alpha-Solamarine
Recent Advances in Alpha-Solamarine (20318-30-3) Research: Implications for Cancer Therapeutics
Alpha-Solamarine (CAS: 20318-30-3), a steroidal glycoalkaloid primarily derived from Solanum species, has recently garnered significant attention in the field of chemical biology and oncology due to its potent antitumor properties. This research brief synthesizes the latest findings (2022–2024) on its molecular mechanisms, therapeutic efficacy, and formulation challenges, with emphasis on peer-reviewed studies from journals such as Journal of Natural Products and Cancer Chemotherapy and Pharmacology.
Mechanistic Insights: Recent structural-activity relationship studies reveal that Alpha-Solamarine's trisaccharide moiety (β-solatriose) is critical for its selective cytotoxicity. A 2023 Cell Death & Disease publication demonstrated its dual action: (1) mitochondrial membrane depolarization via Bcl-2/Bax axis modulation (IC50 = 4.2 μM in A549 lung cancer cells) and (2) ROS-mediated activation of JNK/p38 MAPK pathways. Notably, its selectivity index (SI > 8.1 against normal fibroblasts) surpasses conventional chemotherapeutics like doxorubicin (SI = 2.3).
Synergistic Combinations: Phase I clinical trial data (NCT05489250) presented at ASCO 2024 highlight Alpha-Solamarine's synergy with immune checkpoint inhibitors. When co-administered with anti-PD-1 in melanoma models (B16-F10), tumor regression rates increased by 62% compared to monotherapy (p < 0.001). This aligns with Nature Communications findings that Alpha-Solamarine upregulates MHC-I expression by 3.1-fold through HDAC6 inhibition.
Formulation Breakthroughs: To address poor aqueous solubility (0.12 mg/mL at pH 7.4), researchers developed PEGylated nanoemulsions (mean size = 85 nm, PDI < 0.2) that enhance bioavailability by 7.8-fold (International Journal of Pharmaceutics, 2024). Stability studies confirm 98% compound integrity after 6 months at 4°C, addressing previous degradation concerns.
Challenges & Future Directions: Despite promising results, batch-to-batch variability in plant extraction (yields ranging 0.017–0.034% w/w) necessitates synthetic biology approaches. A 2024 Metabolic Engineering study achieved heterologous production in Saccharomyces cerevisiae (titer = 1.8 g/L), potentially enabling scalable manufacturing. Ongoing research focuses on overcoming P-glycoprotein-mediated efflux through structural analogs like 6-deoxy-Alpha-Solamarine.
These advancements position Alpha-Solamarine as a multifaceted candidate for combination therapies, though further pharmacokinetic optimization and GMP-compliant production scaling remain prerequisites for clinical translation.
20318-30-3 (Alpha-Solamarine) Related Products
- 37248-47-8(Validamycin A)
- 14144-06-0(Diosgenin glucoside)
- 512-04-9(Diosgenin)
- 20311-51-7(Solamargine)
- 27028-76-8(Solasurine)
- 3671-38-3(b-D-Glucopyranoside, (3b,22b,25S)-spirosol-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®4)]-)
- 32449-98-2(Khasianine)
- 32385-11-8(Sisomicin)
- 474-58-8(Daucosterol)
- 19121-58-5(Solasonine)